![molecular formula C15H19FN2O B2579972 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415454-35-0](/img/structure/B2579972.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CFM-2' and is a pyridine derivative.
Wirkmechanismus
CFM-2 acts as a selective antagonist of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, the natural ligand of the receptor. This results in the inhibition of the receptor's function, leading to a decrease in the activity of the associated physiological processes.
Biochemical and Physiological Effects:
CFM-2 has been shown to have significant effects on various physiological processes. Studies have demonstrated that CFM-2 can modulate cognitive function, pain perception, and addiction. It has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CFM-2 is its high selectivity towards nAChRs. This allows for specific targeting of these receptors, leading to a more precise understanding of their function. Additionally, CFM-2 is stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also limitations associated with the use of CFM-2. It has a relatively short half-life, which limits its use in long-term studies. Additionally, it has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for the use of CFM-2 in scientific research. One area of interest is the study of the role of nAChRs in addiction and substance abuse. CFM-2 has been shown to have potential therapeutic applications in this area, and further research could lead to the development of new treatments for addiction.
Another potential direction is the study of the role of nAChRs in neurological disorders such as Alzheimer's disease and Parkinson's disease. CFM-2 has shown promise in preclinical studies in these areas, and further research could lead to the development of new treatments for these conditions.
In conclusion, CFM-2 is a chemical compound that has significant potential applications in scientific research. Its high selectivity towards nAChRs makes it a valuable tool for studying the function of these receptors, and its potential therapeutic applications in various physiological processes make it an area of active research. Further studies are needed to fully understand the potential of CFM-2 in these areas.
Synthesemethoden
The synthesis of CFM-2 involves the reaction of 3-fluoro-5-methylpyridine-2-carboxylic acid with cyclohexene and ethylenediamine. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential applications in scientific research. It is primarily used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including cognitive function, pain perception, and addiction.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-11-9-13(16)14(18-10-11)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWTYGIUUYQSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCCC2=CCCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.